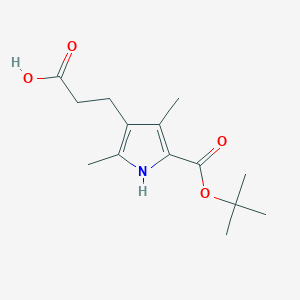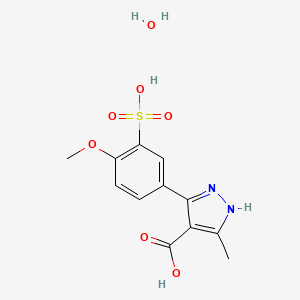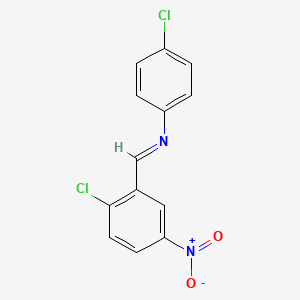
4'-(Dimethylamino)hexahydrophthalanilic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-(Dimethylamino)hexahydrophthalanilic acid is a unique organic compound with the molecular formula C16H22N2O3 and a molecular weight of 290.365 g/mol . This compound is known for its distinctive chemical structure, which includes a dimethylamino group attached to a hexahydrophthalanilic acid backbone. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Dimethylamino)hexahydrophthalanilic acid typically involves multiple steps, starting with the preparation of the hexahydrophthalanilic acid core. This core is then functionalized with a dimethylamino group through a series of chemical reactions. Common reagents used in these reactions include dimethylamine and various catalysts to facilitate the attachment of the dimethylamino group .
Industrial Production Methods
Industrial production of 4’-(Dimethylamino)hexahydrophthalanilic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline production .
Analyse Des Réactions Chimiques
Types of Reactions
4’-(Dimethylamino)hexahydrophthalanilic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Applications De Recherche Scientifique
4’-(Dimethylamino)hexahydrophthalanilic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research into its potential therapeutic applications, including its effects on cellular pathways and potential as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4’-(Dimethylamino)hexahydrophthalanilic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to interact with various biological molecules. These interactions can modulate enzyme activities, protein functions, and cellular pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Dimethylaminobenzoic acid: Similar in structure but with a benzoic acid core instead of hexahydrophthalanilic acid.
4-Dimethylaminopyridine: Contains a pyridine ring with a dimethylamino group, used as a catalyst in organic synthesis.
Uniqueness
4’-(Dimethylamino)hexahydrophthalanilic acid is unique due to its hexahydrophthalanilic acid backbone, which imparts distinct chemical properties compared to other similar compounds. This uniqueness makes it valuable in specific research applications where its particular reactivity and interactions are required .
Propriétés
Numéro CAS |
200130-55-8 |
|---|---|
Formule moléculaire |
C16H22N2O3 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
2-[[4-(dimethylamino)phenyl]carbamoyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H22N2O3/c1-18(2)12-9-7-11(8-10-12)17-15(19)13-5-3-4-6-14(13)16(20)21/h7-10,13-14H,3-6H2,1-2H3,(H,17,19)(H,20,21) |
Clé InChI |
XUYRYBKSIKYJMV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2,21-dioxapentacyclo[11.8.0.01,10.03,8.015,20]henicosa-3,5,7,9,13,15,17,19-octaene](/img/structure/B11950395.png)
![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950398.png)
![7,15-dioxaheptacyclo[11.3.1.15,9.02,12.04,10.06,8.014,16]octadecane-3,11-dione](/img/structure/B11950404.png)

![tetracyclo[6.2.1.13,6.02,7]dodeca-4,9-diene](/img/structure/B11950411.png)



![S-[4-(acetylamino)-3-nitrophenyl] ethanethioate](/img/structure/B11950448.png)

